

Navigating the Solubility Landscape of Tomopenem: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tomopenem

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This technical guide provides a comprehensive overview of the solubility characteristics of **Tomopenem**, a novel carbapenem antibiotic. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data and outlines a standard experimental protocol for its determination. Given the limited public availability of quantitative solubility data for **Tomopenem**, this guide also presents data for the structurally related and widely studied carbapenem, Meropenem, to provide a valuable comparative reference.

Core Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its formulation, delivery, and bioavailability. While specific quantitative solubility data for **Tomopenem** in common laboratory solvents is not extensively published, qualitative information and data from chemical suppliers suggest its solubility profile. For a practical reference, the following table summarizes the available information for **Tomopenem** and provides quantitative data for Meropenem.

Table 1: Solubility of **Tomopenem** and Meropenem in Common Laboratory Solvents

Solvent	Tomopenem	Meropenem (hydrate/trihydrate)
Water	Soluble (specific concentration not readily available)	5 mg/mL in PBS (pH 7.2)[1], 87 mg/mL[2], Sparingly soluble[3]
Ethanol	Information not readily available	< 1 mg/mL (insoluble or slightly soluble)[4], 4 mg/mL[2]
Methanol	Information not readily available	Information not readily available
Dimethyl Sulfoxide (DMSO)	Soluble (used for stock solutions)[5]	~30 mg/ml[1], 87 mg/mL[2], 100 mg/mL[4]
Dimethylformamide (DMF)	Information not readily available	~30 mg/ml[1]

Note: Solubility can be affected by factors such as temperature, pH, and the solid-state form of the compound (e.g., hydrate, trihydrate). The data for Meropenem is provided as a comparative reference due to the lack of specific public data for **Tomopenem**.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology that can be adapted for **Tomopenem**.

Objective: To determine the equilibrium solubility of **Tomopenem** in a specific solvent at a controlled temperature.

Materials:

- **Tomopenem** powder

- Selected laboratory solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4)
- Shaking incubator or water bath with temperature control
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Vials for sample collection

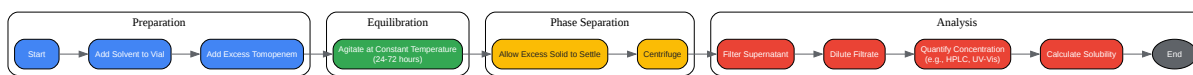
Procedure:

- **Preparation of Solvent:** Prepare the desired solvent and ensure it is degassed to prevent bubble formation.
- **Addition of Excess Solute:** Add an excess amount of **Tomopenem** powder to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.
- **Equilibration:** Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to further separate the solid and liquid phases.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.

- **Sample Dilution:** Dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of **Tomopenem** in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** Calculate the solubility of **Tomopenem** in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of **Tomopenem**.



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Caption: Workflow for determining **Tomopenem** solubility via the shake-flask method.

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